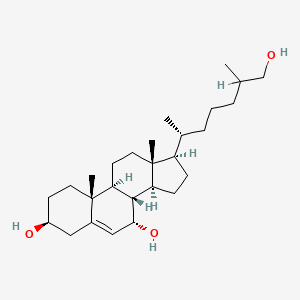

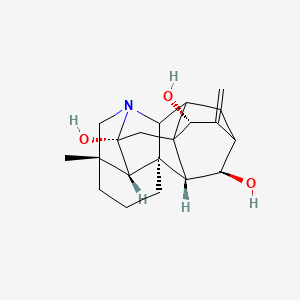

7α,27-Dihidroxicolesterol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El 7alfa,27-dihidroxicolesterol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios de lipidómica para analizar perfiles lipídicos en muestras biológicas.

Biología: El compuesto se estudia por su papel en la señalización celular y el metabolismo.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como marcador bioquímico en ensayos de diagnóstico.

Mecanismo De Acción

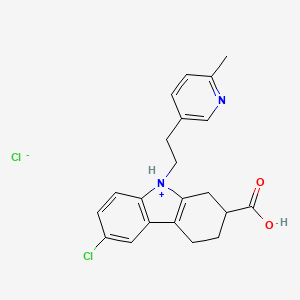

El 7alfa,27-dihidroxicolesterol ejerce sus efectos actuando como ligando para el gen 2 inducido por el virus de Epstein-Barr (EBI2). Esta interacción influye en varias vías celulares, incluidas las que participan en la respuesta inmunitaria y la inflamación. El mecanismo de acción del compuesto implica la unión a receptores específicos y la modulación de la expresión génica .

Compuestos similares:

- 7alfa,25-dihidroxicolesterol

- 27-hidroxicolesterol

- 24S,27-dihidroxicolesterol

Comparación: El 7alfa,27-dihidroxicolesterol es único debido a su patrón específico de hidroxilación en las posiciones 7alfa y 27. Esta característica estructural lo distingue de otros oxiesteroles, como el 7alfa,25-dihidroxicolesterol, que tiene un grupo hidroxilo en la posición 25 en lugar de la posición 27 .

Análisis Bioquímico

Biochemical Properties

7alpha,27-Dihydroxycholesterol is involved in several biochemical reactions. It is synthesized by the enzyme 27-hydroxycholesterol 7alpha-monooxygenase, which catalyzes the hydroxylation of 27-Hydroxycholesterol . This enzyme belongs to the family of oxidoreductases and requires NADPH and oxygen as cofactors . 7alpha,27-Dihydroxycholesterol interacts with various biomolecules, including being a ligand for the Epstein-Barr virus-induced gene 2 (EBI2) . This interaction plays a role in immune response regulation.

Cellular Effects

7alpha,27-Dihydroxycholesterol affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, upon lipopolysaccharide activation, the levels of 7alpha,27-Dihydroxycholesterol decrease, indicating its role in inflammatory responses . Additionally, it is involved in the regulation of cholesterol homeostasis and bile acid biosynthesis .

Molecular Mechanism

At the molecular level, 7alpha,27-Dihydroxycholesterol exerts its effects through binding interactions with specific receptors and enzymes. It acts as a ligand for EBI2, influencing immune cell migration and positioning . The compound also participates in enzyme inhibition or activation, such as the inhibition of cholesterol 7alpha-hydroxylase, which is crucial for bile acid synthesis . These interactions lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7alpha,27-Dihydroxycholesterol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its levels decrease upon lipopolysaccharide activation, suggesting a dynamic role in response to inflammatory stimuli . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential impact on chronic conditions .

Dosage Effects in Animal Models

The effects of 7alpha,27-Dihydroxycholesterol vary with different dosages in animal models. At lower doses, it may have beneficial effects on cholesterol metabolism and immune response. At higher doses, it could potentially lead to toxic or adverse effects . Threshold effects and dose-dependent responses have been observed, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

7alpha,27-Dihydroxycholesterol is involved in several metabolic pathways. It is synthesized from 27-Hydroxycholesterol by the enzyme 27-hydroxycholesterol 7alpha-monooxygenase . This pathway is part of the broader cholesterol metabolism and bile acid biosynthesis processes . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 7alpha,27-Dihydroxycholesterol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions affect its accumulation and distribution, which are crucial for its biological functions.

Subcellular Localization

7alpha,27-Dihydroxycholesterol is localized in specific subcellular compartments, which influences its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications . This localization is essential for its role in cellular processes such as cholesterol metabolism and immune response regulation.

Métodos De Preparación

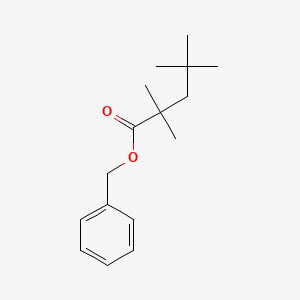

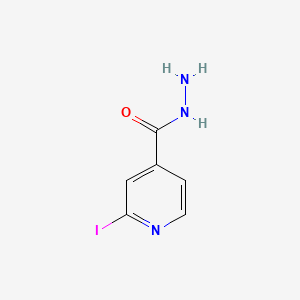

Rutas sintéticas y condiciones de reacción: El 7alfa,27-dihidroxicolesterol se sintetiza mediante la hidroxilación del 27-hidroxicolesterol. La reacción implica la enzima 27-hidroxicolesterol 7alfa-monooxigenasa, que cataliza la conversión de 27-hidroxicolesterol a 7alfa,27-dihidroxicolesterol utilizando NADPH y oxígeno .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el 7alfa,27-dihidroxicolesterol no están ampliamente documentados, la síntesis generalmente implica procesos de hidroxilación enzimática similares a los utilizados en entornos de laboratorio .

Análisis De Reacciones Químicas

Tipos de reacciones: El 7alfa,27-dihidroxicolesterol se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o nucleófilos en condiciones apropiadas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos .

Comparación Con Compuestos Similares

- 7alpha,25-dihydroxycholesterol

- 27-hydroxycholesterol

- 24S,27-dihydroxycholesterol

Comparison: 7alpha,27-dihydroxycholesterol is unique due to its specific hydroxylation pattern at the 7alpha and 27 positions. This structural feature distinguishes it from other oxysterols, such as 7alpha,25-dihydroxycholesterol, which has a hydroxyl group at the 25 position instead of the 27 position .

Propiedades

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHNAKZMGJANZ-DTTSCKGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311542 | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-a,27-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4725-24-0 | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4725-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,7,27-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004725240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-a,27-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7alpha,27-Dihydroxycholesterol regulate cholesterol production within cells?

A: 7alpha,27-Dihydroxycholesterol plays a crucial role in the negative feedback regulation of cholesterol production within human fibroblasts. Research indicates that normal fibroblasts, when exposed to low-density lipoproteins (LDL), convert LDL cholesterol into 27-hydroxycholesterol. [] This molecule is further metabolized into 7alpha,27-dihydroxycholesterol, 7alpha,27-dihydroxy-4-cholesten-3-one, and 7alpha-hydroxy-3-oxo-4-cholestenoic acid. [] These metabolites, particularly 7alpha,27-dihydroxy-4-cholesten-3-one, act as signaling molecules that suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), a key enzyme in the cholesterol biosynthesis pathway. []

Q2: How does the metabolism of 7alpha,27-Dihydroxycholesterol differ between normal and cancerous human fibroblasts?

A: Research has observed a stark contrast in the metabolism of 7alpha,27-Dihydroxycholesterol between normal and virus-transformed human fibroblasts. [] While normal fibroblasts efficiently convert LDL cholesterol to 7alpha,27-Dihydroxycholesterol and its subsequent metabolites, the transformed fibroblasts show a significantly reduced capacity for this conversion. [] This difference stems from decreased activity of the 27- and 7alpha-hydroxylating enzymes responsible for the initial steps in this metabolic pathway. [] Consequently, the transformed fibroblasts experience a deficiency in 7alpha,27-Dihydroxycholesterol and its downstream metabolites, leading to impaired suppression of HMG-CoA reductase and ultimately, an inability to properly regulate cholesterol production in response to LDL. [] This metabolic defect has also been observed in other cancerous human cells, suggesting a potential link between disrupted 7alpha,27-Dihydroxycholesterol metabolism and uncontrolled cell growth. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3aS,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1213279.png)

![tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1213292.png)